molecular formula C10H5BrF3NO B15360339 3-Bromo-6-(trifluoromethyl)quinolin-7-ol

3-Bromo-6-(trifluoromethyl)quinolin-7-ol

Cat. No.: B15360339
M. Wt: 292.05 g/mol
InChI Key: VMKBFFKDLJWPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-(trifluoromethyl)quinolin-7-ol (CAS: 2086769-01-7) is a halogenated quinoline derivative featuring a bromo (-Br) substituent at position 3, a trifluoromethyl (-CF₃) group at position 6, and a hydroxyl (-OH) group at position 5. The quinoline core, a bicyclic aromatic system with a nitrogen atom, confers rigidity and electronic diversity, making this compound a valuable building block in medicinal chemistry and materials science . Its molecular weight is approximately 316.08 g/mol (calculated based on formula C₁₀H₅BrF₃NO). The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and intermolecular interactions. This compound is listed by multiple suppliers (e.g., PharmaBlock Sciences) for use in drug discovery pipelines, particularly in the synthesis of kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

3-bromo-6-(trifluoromethyl)quinolin-7-ol

InChI

InChI=1S/C10H5BrF3NO/c11-6-1-5-2-7(10(12,13)14)9(16)3-8(5)15-4-6/h1-4,16H

InChI Key

VMKBFFKDLJWPTL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1Br)O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Core Structure: Quinoline derivatives (e.g., the target compound) exhibit larger aromatic systems compared to pyridine analogs (e.g., 3-bromo-6-(trifluoromethoxy)pyridin-2-amine), enhancing π-π stacking in biological targets .

Functional Groups: The hydroxyl group in this compound distinguishes it from nitro- or imino-substituted quinolines (e.g., 6-Bromo-7-fluoro-3-nitroquinolin-4-ol), which exhibit higher electrophilicity but lower metabolic stability .

Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group (in the target compound) is more electron-withdrawing than -OCF₃ (in pyridin-2-amine derivatives), altering electronic density and reactivity .

Physicochemical and Spectral Properties

  • Tautomerism: Unlike 8-((phenylimino)methyl)quinolin-7-ol, which exists in enol and keto forms in solution, this compound lacks tautomeric diversity due to its fixed hydroxyl group .
  • Solubility: The hydroxyl group improves aqueous solubility compared to non-hydroxylated analogs like 3-bromo-6-(trifluoromethyl)quinoline (CAS: 2086769-01-7), which is more lipophilic .
  • Spectral Behavior: Pyrazoloquinolinones (e.g., DK-IV-22-1) exhibit unique fluorescence due to their fused pyrazole ring, a feature absent in the target compound .

Limitations and Advantages

  • Advantages of this compound: Combines metabolic stability (-CF₃) with synthetic versatility (-OH, -Br).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.